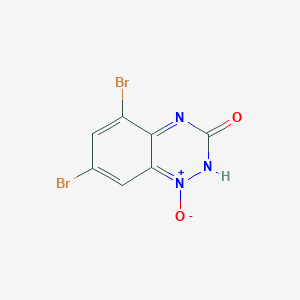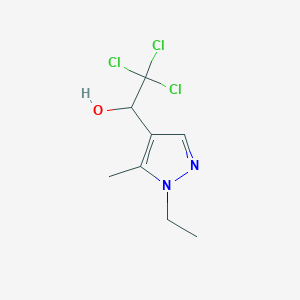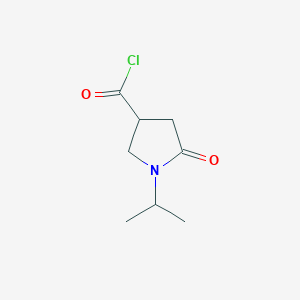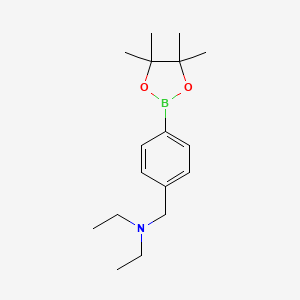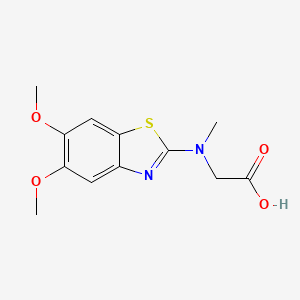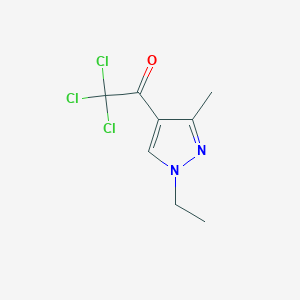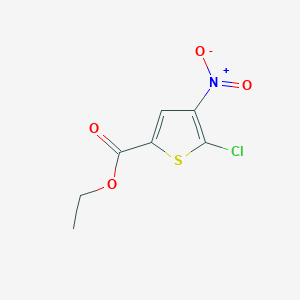
5-chloro-4-nitro-2-thiophènecarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO4S . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate can be represented by the InChI code: 1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate has a molecular weight of 236.66 . It is a light-orange to orange powder or crystals . The compound has a topological polar surface area of 100 Ų .Applications De Recherche Scientifique
Propriétés chimiques
Le 5-chloro-4-nitro-2-thiophènecarboxylate d'éthyle se présente sous la forme d'une poudre ou de cristaux orange clair à orange . Sa masse moléculaire est de 236,66 . Le nom IUPAC de ce composé est le 5-chloro-4-nitro-1H-1lambda3-thiophène-2-carboxylate d'éthyle .
Chimie industrielle
Les dérivés du thiophène, dont le this compound, sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Ils peuvent protéger les métaux de la corrosion, un problème majeur dans de nombreuses industries.
Science des matériaux
Les molécules à base de thiophène jouent un rôle majeur dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs ont des applications dans divers dispositifs électroniques, notamment les transistors et les diodes électroluminescentes.
Transistors à effet de champ organiques (OFET)
Le this compound peut être utilisé dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans sa chaîne.
Diodes électroluminescentes organiques (OLED)
Ce composé a également des applications dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont un type de diode électroluminescente (DEL) dans laquelle la couche électroluminescente émissive est un film de composé organique.
Chimie médicinale
Les analogues à base de thiophène, y compris le this compound, présentent un intérêt pour les chimistes médicinaux en raison de leurs effets biologiques potentiels . Ils peuvent être utilisés pour améliorer les composés avancés présentant une variété d'effets biologiques.
Propriétés pharmacologiques
Les molécules contenant le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela fait du this compound un candidat potentiel pour le développement de médicaments.
Synthèse de dérivés du thiophène
Le this compound peut être utilisé dans la synthèse de dérivés du thiophène . Ces dérivés ont un large éventail d'applications, élargissant ainsi l'utilité de ce composé.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-chloro-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXMTCBMRGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
